molecular formula C15H15FN4O B6695538 N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B6695538
M. Wt: 286.30 g/mol
InChI Key: ZQKGVCMECYUCDW-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with fluoropyridine and pyridinyl groups

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c16-12-3-4-14(18-10-12)19-15(21)20-9-1-2-13(20)11-5-7-17-8-6-11/h3-8,10,13H,1-2,9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKGVCMECYUCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=C(C=C2)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Fluorinating agents like N,N-diaryl-2,2-difluoroimidazol, sodium hydride.

Major Products

The major products formed from these reactions include various substituted pyridines and pyrrolidines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine and pyridinyl groups facilitate binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

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